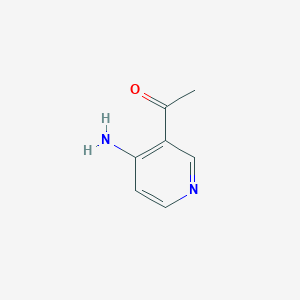

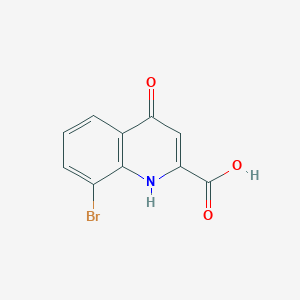

5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine

Vue d'ensemble

Description

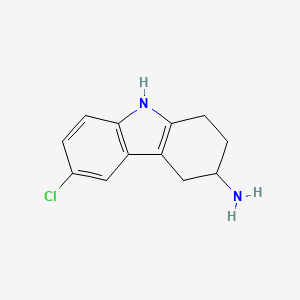

5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine is a compound that has been investigated for its potential in various chemical reactions and as an intermediate in the synthesis of more complex molecules. The presence of bromo and chloro substituents on the pyrimidine ring, along with the dimethylamino group at the 4-position, makes it a versatile compound for further chemical modifications.

Synthesis Analysis

The synthesis of related pyrimidine compounds often involves regioselective displacement reactions, as seen in the study where 5-bromo-2,4-dichloro-6-methylpyrimidine reacted with ammonia to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . This compound was further reacted with secondary amines to afford substituted aminopyrimidines. The synthesis of similar compounds typically involves multiple steps, starting from commercially available precursors, and can include reactions such as bromination, cyclization, and aminolysis .

Molecular Structure Analysis

The molecular structure of 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine and its derivatives has been elucidated using techniques such as X-ray crystallography. For instance, the compound crystallized in the monoclinic crystal system and formed a cocrystal with water molecules, exhibiting typical intramolecular hydrogen bonding within the crystalline network . The crystal structure of related compounds has also been confirmed by single-crystal X-ray analysis, providing insights into the molecular conformation and stability .

Chemical Reactions Analysis

The reactivity of pyrimidine compounds, including those with bromo and chloro substituents, has been explored in various chemical reactions. For example, the aminolysis of halogenated pyrimidines has been studied, revealing that bromopyrimidines are generally more reactive than their chloro counterparts . The presence of halogen functionalities on the pyrimidine nucleus allows for further diversification through reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine are influenced by its molecular structure and the nature of its substituents. The compound's solubility, melting point, and stability can be affected by the presence of the bromo and chloro groups, as well as the dimethylamino group. The crystallization behavior, including the formation of cocrystals with water, suggests that the compound can engage in hydrogen bonding, which could impact its physical properties . The reactivity of the compound in various chemical reactions also highlights its potential as a synthetic intermediate for the development of new pharmaceuticals and materials .

Applications De Recherche Scientifique

Synthesis of SGLT2 Inhibitors

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : “5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application : The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Results or Outcomes : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Antitumor Activity of Pyridinesulfonamide Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : R- and S-isomers of “5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide” have been synthesized, and the stereostructures have been researched .

- Methods of Application : Single crystals of both compounds were obtained for X-ray analysis, and the absolute configurations (ACs) have been further confirmed by electronic circular dichroism (ECD), optical rotation (OR) and quantum chemical calculations .

- Results or Outcomes : Compounds 10a and 10b inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively . Furthermore, molecular docking was performed to analyze the binding modes of R- and S-isomers .

Manufacturing of Therapeutic SGLT2 Inhibitors

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application : The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Results or Outcomes : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Preparation of High-Selectivity 5-Bromo-2-Chlorobenzoic Acid

- Scientific Field : Organic Chemistry

- Application Summary : A preparation method takes 2-chlorobenzoic acid as a raw material, monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid .

- Methods of Application : A catalyst for inhibiting the generation of 4-bromo-2-chlorobenzoic acid is added in the reaction process .

- Results or Outcomes : The method provides a high-selectivity preparation of 5-bromo-2-chlorobenzoic acid .

Manufacturing of Therapeutic SGLT2 Inhibitors

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application : The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Results or Outcomes : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Preparation of High-Selectivity 5-Bromo-2-Chlorobenzoic Acid

- Scientific Field : Organic Chemistry

- Application Summary : A preparation method takes 2-chlorobenzoic acid as a raw material, monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid .

- Methods of Application : A catalyst for inhibiting the generation of 4-bromo-2-chlorobenzoic acid is added in the reaction process .

- Results or Outcomes : The method provides a high-selectivity preparation of 5-bromo-2-chlorobenzoic acid .

Propriétés

IUPAC Name |

5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrClN3/c1-11(2)5-4(7)3-9-6(8)10-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYGQJGPTKZUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445090 | |

| Record name | 5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine | |

CAS RN |

57054-86-1 | |

| Record name | 5-Bromo-2-chloro-N,N-dimethyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57054-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)

![(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B1278189.png)